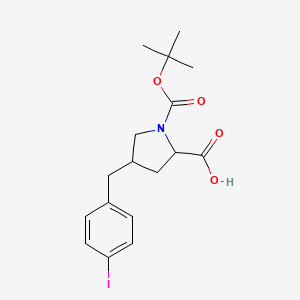

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidine-2-carboxylic acid

Beschreibung

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidin-2-carbonsäure ist eine komplexe organische Verbindung, die zur Klasse der Pyrrolidinderivate gehört. Diese Verbindung ist durch das Vorhandensein einer tert-Butoxycarbonyl-(Boc)-Schutzgruppe, einer iodierten Benzylgruppe und eines Pyrrolidinrings gekennzeichnet. Sie wird aufgrund ihrer einzigartigen Strukturmerkmale und Reaktivität häufig in der organischen Synthese und pharmazeutischen Chemie verwendet.

Eigenschaften

IUPAC Name |

4-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFAEFOIUNDPAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidin-2-carbonsäure umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch eine Cyclisierungsreaktion unter Einbeziehung eines geeigneten Amins und eines Dihaloalkans synthetisiert werden.

Einführung der Boc-Schutzgruppe: Die tert-Butoxycarbonylgruppe wird unter Verwendung von Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Triethylamin eingeführt.

Iodierung der Benzylgruppe: Die iodierte Benzylgruppe wird durch eine Halogenierungsreaktion unter Verwendung von Iod und einem geeigneten Oxidationsmittel eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und effizienten Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidin-2-carbonsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die iodierte Benzylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Iodatom durch andere Nukleophile ersetzt wird.

Reduktionsreaktionen: Die Verbindung kann Reduktionsreaktionen unterliegen, um die Boc-Schutzgruppe zu entfernen, typischerweise unter sauren Bedingungen.

Oxidationsreaktionen: Der Pyrrolidinring kann unter bestimmten Bedingungen oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine, Thiole und Alkoxide.

Reduktionsreaktionen: Reagenzien wie Trifluoressigsäure (TFA) oder Salzsäure (HCl) werden verwendet, um die Boc-Gruppe zu entfernen.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die nukleophile Substitution verschiedene Benzyl-Derivate ergeben, während Reduktionsreaktionen die entschützte Pyrrolidin-Verbindung ergeben.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidin-2-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Boc-Schutzgruppe kann unter sauren Bedingungen selektiv entfernt werden, wodurch die aktive Aminogruppe freigelegt wird. Diese Aminogruppe kann dann an verschiedenen biochemischen Reaktionen teilnehmen, darunter Enzymhemmung und Rezeptorbindung. Die iodierte Benzylgruppe kann auch mit bestimmten Proteinen interagieren und deren Funktion und Aktivität beeinflussen.

Wirkmechanismus

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical reactions, including enzyme inhibition and receptor binding. The iodinated benzyl group can also interact with specific proteins, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-bromobenzyl)-pyrrolidin-2-carbonsäure: Ähnliche Struktur, aber mit einem Bromatom anstelle von Iod.

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)-pyrrolidin-2-carbonsäure: Ähnliche Struktur, aber mit einem Chloratom anstelle von Iod.

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)-pyrrolidin-2-carbonsäure: Ähnliche Struktur, aber mit einem Fluoratom anstelle von Iod.

Einzigartigkeit

Die Einzigartigkeit von (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidin-2-carbonsäure liegt in ihrer iodierten Benzylgruppe, die im Vergleich zu ihren halogenierten Analoga eine eindeutige Reaktivität und Wechselwirkungseigenschaften verleiht. Die größere Größe und höhere Polarisierbarkeit des Iodatoms können zu unterschiedlichen Bindungsaffinitäten und Reaktionsergebnissen führen.

Biologische Aktivität

The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidine-2-carboxylic acid (CAS No. 959573-98-9) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and therapeutic potential, supported by relevant data tables and case studies.

Structural Characteristics

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 4-iodobenzyl moiety, which may influence its interaction with biological targets.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity, particularly against:

- 4T1 murine mammary carcinoma

- COLO201 human colorectal adenocarcinoma

Table 1 summarizes the cytotoxic effects observed in different cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| 4T1 | 10.5 | Induction of apoptosis |

| COLO201 | 8.3 | Cell cycle arrest in G2/M phase |

| MDA-MB-231 | 12.0 | Inhibition of DNA synthesis |

The mechanism underlying the cytotoxic effects of this compound may involve:

- Apoptosis Induction : The compound triggers apoptotic pathways in tumor cells, leading to programmed cell death.

- Cell Cycle Arrest : Observations indicate that treatment with the compound results in cell cycle arrest at specific phases (G0/G1 or G2/M), disrupting normal cell proliferation .

Case Studies

In a study focusing on the antitumor activity of various pyrrolidine derivatives, this compound was identified as a promising candidate due to its selective cytotoxicity against cancer cells while sparing normal fibroblasts .

Pharmacological Profile

The pharmacokinetic properties of the compound suggest favorable absorption and distribution characteristics:

- High gastrointestinal absorption

- Ability to cross the blood-brain barrier

Additionally, it exhibits inhibitory effects on several cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP3A4), which may influence drug metabolism and interactions .

Toxicology

Preliminary toxicological assessments indicate that the compound poses moderate toxicity risks, necessitating further evaluation to establish safety profiles for potential therapeutic applications.

Q & A

Q. What are the recommended strategies for optimizing the synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidine-2-carboxylic acid?

- Methodological Answer : Synthesis optimization typically involves multi-step reactions, including protection/deprotection of functional groups and coupling reactions. For example:

- Step 1 : Use tert-butoxycarbonyl (Boc) protection for the pyrrolidine nitrogen to prevent undesired side reactions .

- Step 2 : Introduce the 4-iodobenzyl group via alkylation or Suzuki-Miyaura coupling. Palladium catalysts (e.g., Pd(OAc)₂) and cesium carbonate in tert-butyl alcohol under inert atmospheres are effective for aryl coupling .

- Step 3 : Hydrolysis of the methyl ester (if present) using HCl/water under reflux (93–96°C) to yield the carboxylic acid .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Adjust catalyst loading (0.1–5 mol%) and temperature (40–100°C) to improve yield .

Q. How can purification and characterization of this compound be achieved?

- Methodological Answer :

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane. For higher purity (>95%), employ recrystallization from ethanol/water or preparative HPLC .

- Characterization :

- NMR : Confirm stereochemistry (2S,4R) using - and -NMR, focusing on coupling constants (e.g., J = 6–8 Hz for pyrrolidine protons) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₃INO₄: 468.08) .

- Melting Point : Compare observed mp (e.g., 130–136°C for analogous chlorobenzyl derivatives) to literature .

Q. What are the best practices for handling and storing this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation (H335) and skin contact (H315/H319) .

- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar). Desiccate to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during synthesis and analysis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases (hexane/isopropanol) to separate enantiomers .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., analogous (2R,4R)-Boc-pyrrolidine structures, R-factor <0.04) .

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Evans auxiliaries) during pyrrolidine ring formation to control 2S,4R configuration .

Q. How does the 4-iodobenzyl substituent influence the compound’s stability under varying conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to assess decomposition above 150°C (iodine’s heavy atom effect may lower stability vs. chlorobenzyl analogs) .

- Photostability : Expose to UV light (254 nm) and monitor via HPLC for iodobenzyl C-I bond cleavage or racemization .

- Solution Stability : Test in buffers (pH 1–12) using LC-MS; Boc groups degrade under strong acids/bases (e.g., TFA) .

Q. What computational methods are suitable for studying this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., proteases). Focus on the carboxylic acid and iodobenzyl motifs as pharmacophores .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational flexibility of the pyrrolidine ring and Boc group .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict NMR chemical shifts (error <0.3 ppm vs. experimental) .

Q. How should researchers address contradictory data in reaction yields or analytical results?

- Methodological Answer :

- Yield Discrepancies : Re-evaluate reaction conditions (e.g., inert atmosphere integrity, catalyst activity). For low yields (<50%), switch to Buchwald-Hartwig amination for aryl coupling .

- Analytical Conflicts : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For LC-MS impurities, isolate via prep-HPLC and characterize by HRMS .

- Reproducibility : Document all parameters (e.g., solvent lot, humidity). For iodobenzyl derivatives, ensure consistent iodide sourcing to avoid trace metal contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.